5-PROPYL-2-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Overview
Description
5-Propyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug development and other scientific research applications.
Mechanism of Action
Target of Action
The primary target of 5-propyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the replication of DNA and the division of cells, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of the growth of examined cell lines . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
5-propyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that it may play a role in cell cycle regulation .
Cellular Effects
In cellular studies, 5-propyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 5-propyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves binding to the active site of CDK2, inhibiting its activity . Molecular docking simulations have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
While specific temporal effects of 5-propyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have not been reported, compounds of similar structure have been noted for their thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The reaction conditions can be optimized to achieve high yields and purity. Additionally, late-stage functionalization of the triazolo pyridine can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
5-Propyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
5-propyl-2-pyridin-3-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-2-4-10-7-11(19)18-13(15-10)16-12(17-18)9-5-3-6-14-8-9/h3,5-8H,2,4H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKZPAKEWFBLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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